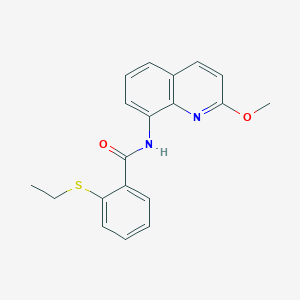

2-(ethylthio)-N-(2-methoxyquinolin-8-yl)benzamide

Description

2-(Ethylthio)-N-(2-methoxyquinolin-8-yl)benzamide is a synthetic benzamide derivative featuring a quinoline moiety substituted with a methoxy group at position 2 and a benzamide group linked via an ethylthio (-S-C₂H₅) bridge. This compound is structurally characterized by its planar quinoline core and the sulfur-containing side chain, which may enhance lipophilicity and influence binding interactions with biological targets.

Properties

IUPAC Name |

2-ethylsulfanyl-N-(2-methoxyquinolin-8-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c1-3-24-16-10-5-4-8-14(16)19(22)20-15-9-6-7-13-11-12-17(23-2)21-18(13)15/h4-12H,3H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTZSUQWXMOZBCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NC2=CC=CC3=C2N=C(C=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-N-(2-methoxyquinolin-8-yl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the Methoxy Group: The methoxy group can be introduced through methylation of the quinoline ring using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting benzoyl chloride with an appropriate amine.

Introduction of the Ethylthio Group: The ethylthio group can be introduced through the reaction of the benzamide derivative with ethylthiol in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(ethylthio)-N-(2-methoxyquinolin-8-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

Substitution: The methoxy group can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Tin(II) chloride, iron powder

Substitution: Amines, thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Substituted quinoline derivatives

Scientific Research Applications

Recent studies have demonstrated that compounds similar to 2-(ethylthio)-N-(2-methoxyquinolin-8-yl)benzamide exhibit significant cytotoxic activity against various cancer cell lines. For instance, a study evaluated a series of quinazoline-based benzamides for their anticancer properties, revealing that certain derivatives displayed potent activity against A549 (lung cancer), DU145 (prostate cancer), and HepG2 (liver cancer) cell lines while showing reduced toxicity towards normal cells .

Case Studies

- Cytotoxicity Evaluation : A recent study synthesized a range of quinazoline derivatives and tested their cytotoxicity against four cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited promising bioactivity at micromolar concentrations, outperforming established chemotherapeutics like 5-fluorouracil .

- Mechanism of Action : Investigations into the mechanism of action revealed that these compounds might induce apoptosis in cancer cells through the activation of specific signaling pathways. This was supported by assays showing cell cycle arrest and induction of apoptotic markers in treated cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies conducted on benzamide derivatives highlight the significance of the ethylthio and methoxy groups in enhancing biological activity. Modifications in these substituents can lead to variations in potency and selectivity towards different cancer types. For example, the introduction of electron-donating groups has been shown to improve cytotoxic effects, while electron-withdrawing groups may diminish activity .

Potential Applications

Given its promising biological profile, this compound has potential applications in several areas:

- Anticancer Therapy : Due to its cytotoxic properties against various cancer cell lines, this compound could be developed as a novel anticancer agent.

- Pharmaceutical Development : The compound's unique structural features make it a candidate for further modifications aimed at enhancing efficacy and reducing side effects.

- Research Tool : As a model compound, it can be used in research to explore new therapeutic strategies targeting specific cancer pathways.

Mechanism of Action

The mechanism of action of 2-(ethylthio)-N-(2-methoxyquinolin-8-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, quinoline derivatives are known to inhibit topoisomerase enzymes, which are involved in DNA replication and transcription. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Analogs

Physicochemical Properties

- Melting Points : Analogs like 7q–7t exhibit melting points ranging from 166.5 °C to 237.7 °C, influenced by hydrogen bonding and molecular symmetry . The ethylthio group in the target compound may lower melting points compared to sulfonamide derivatives (e.g., 237.7–239.1 °C for 7t) due to reduced crystallinity.

- Synthetic Yield : The target compound’s synthetic pathway likely parallels 7q–7t (yields 68–77%), though the ethylthio group may require specialized thiol-alkylation conditions .

Anticancer Potential

- Benzothiazole Analogs (7q–7t): Tested against HepG2, HeLa, and HCT116 cells, these compounds show moderate activity, though specific IC₅₀ values are unreported . The quinoline core in the target compound may enhance DNA intercalation or kinase inhibition, as seen in c-Met inhibitors like capmatinib () .

- 2-Azetidinone Derivatives (): Compound 17 (N-[2-(3-chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide) shows potent activity against MCF7 breast cancer cells, suggesting that bulky substituents (e.g., styryl) improve efficacy. The ethylthio group in the target compound may mimic this steric effect .

Antimicrobial Activity

- Antimicrobial Benzamides: Compound 4 in (N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide) exhibits strong antimicrobial activity, linked to topological parameters like Balaban index (J). The target compound’s ethylthio group may disrupt bacterial membranes similarly .

Antioxidant Activity

- THHEB () : 3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide shows potent DPPH radical scavenging (IC₅₀ = 22.8 μM). The absence of hydroxyl groups in the target compound likely reduces antioxidant capacity but may improve metabolic stability .

Biological Activity

2-(ethylthio)-N-(2-methoxyquinolin-8-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and synthesis details.

Chemical Structure

The compound features a quinoline moiety attached to a benzamide structure, with an ethylthio group and a methoxy substitution. This unique configuration is believed to contribute to its diverse biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation, contributing to its anticancer effects.

- Membrane Disruption : Its interaction with microbial cell membranes can lead to increased permeability and subsequent cell death, showcasing its antimicrobial properties.

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidative properties, which could indirectly prevent oxidative stress-related cellular damage.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of various quinoline derivatives, including this compound, against multiple cancer cell lines. The results indicated that the compound exhibited significant antiproliferative activity, particularly against MDA-MB-231 and HT-29 cell lines, with IC50 values lower than those of standard chemotherapeutic agents like cisplatin .

- Antimicrobial Efficacy : Research has demonstrated that derivatives similar to this compound possess potent antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell membranes, leading to cell lysis .

- Anti-inflammatory Potential : In vitro studies have shown that the compound can modulate the expression of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Quinoline Derivative : The starting material is reacted with appropriate thiol reagents under controlled conditions.

- Benzamide Formation : The quinoline derivative is then coupled with benzoyl chloride or an equivalent reagent to form the final product.

- Purification : The crude product is purified using column chromatography or recrystallization techniques.

Q & A

Q. What experimental designs mitigate degradation during long-term stability studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.